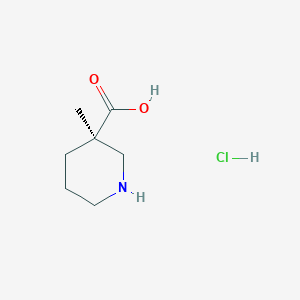
1-Chloroethyl (2,5-difluorophenyl) carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloroethyl (2,5-difluorophenyl) carbonate is an organic compound with the molecular formula C9H7ClF2O3 It is a carbonate ester derived from 2,5-difluorophenol and 1-chloroethanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloroethyl (2,5-difluorophenyl) carbonate can be synthesized through the reaction of 2,5-difluorophenol with 1-chloroethyl chloroformate. The reaction typically occurs in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloroethyl (2,5-difluorophenyl) carbonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water or aqueous base, the compound hydrolyzes to form 2,5-difluorophenol and 1-chloroethanol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonates or reduction to yield alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as acetonitrile or dimethylformamide.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Substituted carbonates.
Hydrolysis: 2,5-difluorophenol and 1-chloroethanol.
Oxidation: Carbonates.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
1-Chloroethyl (2,5-difluorophenyl) carbonate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various functionalized compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of prodrugs and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-chloroethyl (2,5-difluorophenyl) carbonate involves its reactivity with nucleophiles. The chloroethyl group acts as a leaving group, facilitating nucleophilic attack on the carbonate ester. This reactivity is exploited in various synthetic applications to introduce functional groups or modify existing molecules.
Comparación Con Compuestos Similares
- 1-Chloroethyl ethyl carbonate
- 1-Chloroethyl methyl carbonate
- 1-Chloroethyl phenyl carbonate
Comparison: 1-Chloroethyl (2,5-difluorophenyl) carbonate is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain nucleophilic substitution reactions compared to its non-fluorinated counterparts. Additionally, the difluorophenyl group can influence the compound’s solubility and stability, making it suitable for specific applications in organic synthesis and pharmaceuticals.
Propiedades
IUPAC Name |
1-chloroethyl (2,5-difluorophenyl) carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O3/c1-5(10)14-9(13)15-8-4-6(11)2-3-7(8)12/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHHXJMFTJJBEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)OC1=C(C=CC(=C1)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,5R)-3-Oxa-7-azabicyclo[3.3.1]nonan-9-one;hydrochloride](/img/structure/B8063213.png)










